molecular formula C9H19NO3 B6352252 Ethyl 3-[(2-ethoxyethyl)amino]propanoate CAS No. 1156129-39-3

Ethyl 3-[(2-ethoxyethyl)amino]propanoate

Cat. No.: B6352252
CAS No.: 1156129-39-3
M. Wt: 189.25 g/mol
InChI Key: RVNICXKFFGYSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-ethoxyethyl)amino]propanoate is an organic compound with the molecular formula C9H19NO3 It is an ester derivative that features both an ethoxyethyl group and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-ethoxyethyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-bromopropanoate with 2-ethoxyethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-ethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-ethoxyethyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-ethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Isopentyl acetate: Known for its banana-like odor, used in the food industry.

Uniqueness

Ethyl 3-[(2-ethoxyethyl)amino]propanoate is unique due to its combination of an ethoxyethyl group and an amino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

ethyl 3-(2-ethoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-12-8-7-10-6-5-9(11)13-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNICXKFFGYSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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